![molecular formula C14H20N2O B2809403 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1512222-32-0](/img/structure/B2809403.png)
6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.33 . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O/c1-2-4-12(5-3-1)10-16-8-6-14-13(11-16)15-7-9-17-14/h1-5,13-15H,6-11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 232.33 . The compound is typically stored at 4°C .Scientific Research Applications
Synthesis and Chemical Properties
Regiochemistry in Pyrano[3,4-c]pyridines Synthesis : A study detailed the synthesis and regiochemistry of pyrano[3,4-c]pyridines, highlighting methods that may be relevant to compounds similar to 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine. The research showed how to optimize reaction conditions and improve yields, which could be pertinent in synthesizing related morpholine derivatives (Sirakanyan et al., 2021).
Novel Heterocyclic Compounds Synthesis : Another study reported the synthesis of a new polyheterocyclic compound involving a morpholino group, showcasing a one-pot process that could be adapted for creating complex structures similar to the target compound (Morales-Salazar et al., 2022).
Biological Activity and Applications
- Analgesic Activity of Morpholino Derivatives : Research on 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives revealed their potential as analgesic agents, demonstrating the biological relevance of morpholine and its derivatives in medicinal chemistry. This suggests that compounds like this compound could hold therapeutic value (Şüküroğlu et al., 2006).
Photoluminescence and Material Science
- Photoluminescence of Morpholine Complexes : A study on the photoluminescence of copper(I) iodide complexes with morpholine showcases the potential use of morpholine derivatives in materials science, particularly in luminescent materials (Vogler & Kunkely, 1986).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-12(5-3-1)10-16-8-6-14-13(11-16)15-7-9-17-14/h1-5,13-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOZBPSEWFZGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1OCCN2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.